Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

Catalog No.
S706992
CAS No.
18417-40-8
M.F
C8H10N2O6
M. Wt
230.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

CAS Number

18417-40-8

Product Name

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide

IUPAC Name

diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate

Molecular Formula

C8H10N2O6

Molecular Weight

230.17 g/mol

InChI

InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3

InChI Key

RSNYSJGFMKPFRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-]

Canonical SMILES

CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-]

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a heterocyclic compound characterized by the presence of an oxadiazole ring and two carboxylate groups. It has the molecular formula C8H10N2O6C_8H_{10}N_2O_6 and a molecular weight of approximately 230.17 g/mol. This compound exhibits a density of 1.45 g/cm³ and a boiling point of 309.2ºC at 760 mmHg . The structure incorporates both ester and oxide functionalities, contributing to its reactivity and potential applications in synthetic chemistry.

  • No known mechanism of action for DEDO is reported in scientific research.
  • Since DEDO is not a commercially available compound, safety information is not documented. It's advisable to handle any unknown compound with caution, assuming potential hazards like flammability, reactivity, and unknown toxicity.

Future Research Directions

DEDO presents an opportunity for further scientific exploration. Research could focus on:

  • Developing synthetic methods for DEDO.
  • Investigating its physical and chemical properties.
  • Exploring potential applications in various fields, such as material science or medicinal chemistry.

Synthesis and Characterization:

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide, also known as 2-Oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylic acid diethyl ester, is a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. While not as widely studied as other oxadiazoles, it has been synthesized and characterized through various methods, including the reaction of diethyl oxalate with hydrazine and nitrous acid. Its properties like melting point, boiling point, and mass spectrum have also been reported [].

Potential Applications:

The limited research available on Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide suggests potential applications in various scientific fields:

  • Medicinal Chemistry: The oxadiazole ring system is present in various bioactive molecules, including some pharmaceuticals. While the specific activity of this compound remains unexplored, its structural similarity to known drugs might warrant further investigation in medicinal chemistry [].
  • Material Science: The unique properties of heterocyclic compounds like oxadiazoles make them interesting candidates for material science applications. However, specific research on the use of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide in this field is currently lacking.
Typical of compounds with oxadiazole moieties. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The electrophilic nature of the oxadiazole ring allows for nucleophilic attack.
  • Decarboxylation: Under certain conditions, the carboxylate groups can be lost as carbon dioxide.
  • Cyclization Reactions: It can serve as a precursor for synthesizing other heterocycles through cyclization processes.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Research indicates that diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide may exhibit biological activities such as:

  • Antimicrobial Properties: Some studies suggest it has efficacy against various microbial strains.
  • Antitumor Activity: Preliminary investigations indicate potential use in cancer treatment protocols.

The synthesis of diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide typically involves:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazine derivatives with dicarboxylic acids or their derivatives.
  • Esterification: The introduction of ethyl groups to form the diethyl ester.
  • Oxidation: The final step often involves oxidation processes to yield the 2-oxide form.

Various synthetic routes have been explored in literature, emphasizing efficiency and yield optimization .

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide finds applications in:

  • Synthetic Chemistry: As a building block for synthesizing complex heterocycles.
  • Pharmaceutical Industry: Potential use in drug development due to its biological activities.
  • Agricultural Chemicals: Investigated for use in developing new agrochemicals.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide focus on its reactivity with various biological targets. These include:

  • Protein Binding Studies: Understanding how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for certain enzymes involved in metabolic pathways.

These studies are crucial for assessing its viability as a therapeutic agent .

Several compounds share structural similarities with diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Diethyl 1,2,5-Oxadiazole-3-carboxylateContains one carboxylate groupSimpler structure; less reactive than diethyl derivative
Ethyl 1,2,5-Oxadiazole-3-carboxylateSingle ethyl group; no dicarboxylate functionalityLower molecular weight; different reactivity
Methyl 1,2,5-Oxadiazole-3-carboxylateMethyl ester variantDifferent sterics; potential for varied biological activity

Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is unique due to its dual carboxylate groups and oxadiazole ring system which enhances its reactivity and potential applications compared to these similar compounds .

XLogP3

1.1

Dates

Modify: 2023-08-15

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